4-amino-N'-[(2-chloro-4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide
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Overview
Description
4-amino-N'-[(2-chloro-4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide is a chemical compound that has gained much attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 4-amino-N'-[(2-chloro-4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide involves the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These enzymes are involved in the inflammatory response and the growth of cancer cells. By inhibiting these enzymes, this compound can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-amino-N'-[(2-chloro-4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide have been studied extensively. This compound has been found to reduce inflammation and inhibit the growth of cancer cells. It has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-amino-N'-[(2-chloro-4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide in lab experiments is its potential applications in the fields of anti-inflammation and anti-cancer research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-amino-N'-[(2-chloro-4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide. One of the future directions is to explore its potential applications in the field of drug development. Another future direction is to study its potential toxicity and side effects in more detail. Additionally, further research is needed to understand the full mechanism of action of this compound and its potential applications in other fields of scientific research.
Synthesis Methods
The synthesis of 4-amino-N'-[(2-chloro-4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide involves the reaction of 2-chloro-4-fluorobenzylamine with 1,2,5-oxadiazole-3-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound, which is further purified to obtain the final product.
Scientific Research Applications
The 4-amino-N'-[(2-chloro-4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide has potential applications in various fields of scientific research. This compound has been studied for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response and the growth of cancer cells.
properties
IUPAC Name |
4-amino-N'-[(2-chloro-4-fluorophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN5O2/c11-7-3-6(12)2-1-5(7)4-18-16-9(13)8-10(14)17-19-15-8/h1-3H,4H2,(H2,13,16)(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUDHZBPXREHRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CON=C(C2=NON=C2N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)Cl)CO/N=C(/C2=NON=C2N)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N'-[(2-chloro-4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide |
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